molecular formula C8H11N B1166508 2,3,3a,6,7,7a-hexahydro-1H-indole CAS No. 114260-18-3

2,3,3a,6,7,7a-hexahydro-1H-indole

Cat. No.: B1166508
CAS No.: 114260-18-3
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Description

2,3,3a,6,7,7a-Hexahydro-1H-indole (IUPAC name: (3aR,7aS)-2,3,3a,6,7,7a-hexahydro-1H-indole) is a partially hydrogenated bicyclic compound featuring a fused six-membered and five-membered ring system with a nitrogen atom in the five-membered ring (Figure 1). Its molecular formula is C₈H₁₃N, and its molecular weight is 123.20 g/mol . The compound’s structure includes both saturated and unsaturated regions, conferring unique electronic and steric properties. The SMILES notation C1NCC2CC=CCC12 highlights its bicyclic framework, where the nitrogen atom resides in the partially saturated pyrrolidine-like ring. This structural duality enables diverse reactivity, making it valuable in medicinal chemistry and organic synthesis .

Properties

CAS No.

114260-18-3

Molecular Formula

C8H11N

Synonyms

1H-Indole,2,3,3a,7a-tetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3,3a,6,7,7a-hexahydro-1H-indole with structurally related indole and isoindole derivatives, emphasizing differences in substituents, biological activities, and applications:

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Key References
This compound C₈H₁₃N Partially hydrogenated bicyclic framework Intermediate in drug synthesis; potential neuromodulatory activity due to nitrogen positioning
2-(4-Hydroxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₂₆H₂₂N₂O₃ Phenyl, hydroxyl, and diketone groups Antioxidant properties; used in ischemia treatment
5-Methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₁₇H₁₉NO₂ Methyl and phenyl substituents Enhanced metabolic stability; applications in enzyme inhibition
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole C₁₂H₁₃FN₂ Fluorine atom on indole ring Improved bioavailability; antimicrobial and CNS-targeting drug development
7-Methoxy-2,3-dimethyl-1H-indole C₁₁H₁₃NO Methoxy and dimethyl groups Altered steric effects; potential anticancer and anti-inflammatory applications
2,3,4,5,6,7-Hexahydro-1H-indene C₉H₁₂ Fully saturated bicyclic hydrocarbon Industrial solvent; precursor in polymer chemistry

Key Structural and Functional Differences

Hydrogenation Patterns :

  • Unlike fully aromatic indoles (e.g., 7-Phenyl-2,3-dihydro-1H-indole ), the target compound’s partial hydrogenation reduces aromaticity, increasing reactivity toward electrophilic additions while retaining some conjugation .
  • 2,3,4,5,6,7-Hexahydro-1H-indene is a fully saturated hydrocarbon, lacking the nitrogen atom critical for biological interactions.

Substituent Effects: Fluorine in 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole enhances metabolic stability and bioavailability by resisting oxidative degradation . Methoxy and methyl groups in 7-Methoxy-2,3-dimethyl-1H-indole alter electron density and steric bulk, modulating interactions with enzymes like cytochrome P450 .

Biological Activity: Compounds with diketone moieties (e.g., 2-(4-hydroxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) exhibit antioxidant properties by scavenging free radicals . Quinoxaline derivatives (e.g., 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-hexahydro-isoindole) interact with DNA and proteins, showing antimicrobial activity .

Mechanistic Insights

  • In contrast, 4,7-methano-1H-indene derivatives (e.g., chlordane) act as persistent organic pollutants, disrupting ion channels in insects .

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